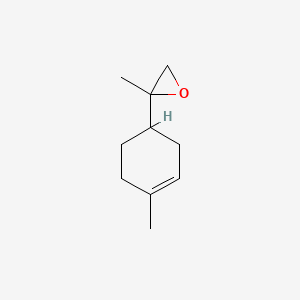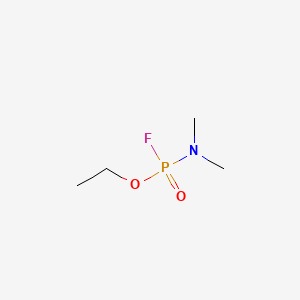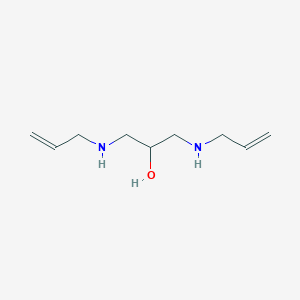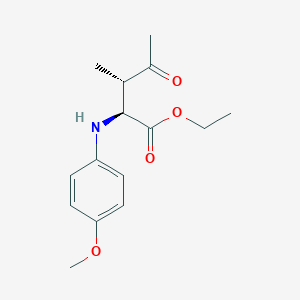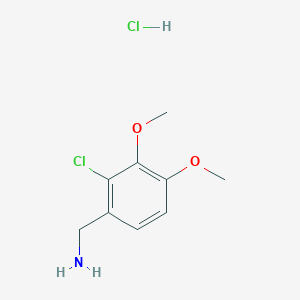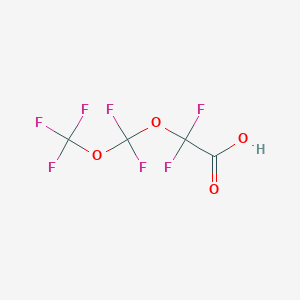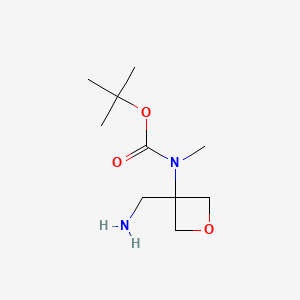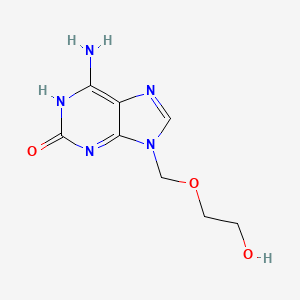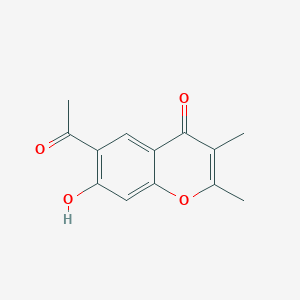
6-Acetyl-7-hydroxy-2,3-dimethyl-chromone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Acetyl-7-hydroxy-2,3-dimethyl-chromone is a naturally occurring compound with the molecular formula C13H12O4 and a molecular weight of 232.23 g/mol. This compound is known for its diverse applications in content analysis, pharmacological experiments, and activity screening.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-7-hydroxy-2,3-dimethyl-chromone can be achieved through various methods. One common approach involves the reaction of 3-formylchromone with cyclic active methylene compounds such as 4-hydroxycoumarins, 3-methyl-1-phenyl-5-pyrazolone, and triacetic acid lactone . These reactions are typically carried out under classical and non-classical conditions, including the use of green solvents and catalysts .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Acetyl-7-hydroxy-2,3-dimethyl-chromone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl or acetyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
6-Acetyl-7-hydroxy-2,3-dimethyl-chromone has a wide range of scientific research applications, including:
Chemistry: Used in content analysis and activity screening to study its chemical properties and reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its pharmacological effects and potential therapeutic applications in various diseases.
Industry: Utilized in the development of new materials, dyes, and other industrial products due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 6-Acetyl-7-hydroxy-2,3-dimethyl-chromone involves its interaction with specific molecular targets and pathways. This compound can modulate various biological processes by binding to enzymes, receptors, or other proteins, thereby influencing their activity. The exact molecular targets and pathways depend on the specific biological context and the type of activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-Acetyl-7-hydroxy-2,3-dimethyl-chromone include other chromone derivatives such as:
- 7-Hydroxy-4-methylcoumarin
- 6-Acetyl-4-methyl-2-oxo-2H-chromene
- 3-Formylchromone
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H12O4 |
|---|---|
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
6-acetyl-7-hydroxy-2,3-dimethylchromen-4-one |
InChI |
InChI=1S/C13H12O4/c1-6-8(3)17-12-5-11(15)9(7(2)14)4-10(12)13(6)16/h4-5,15H,1-3H3 |
Clave InChI |
LLFACEFXSUBTHF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=CC(=C(C=C2C1=O)C(=O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,4R)-1-(3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)-3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13423944.png)
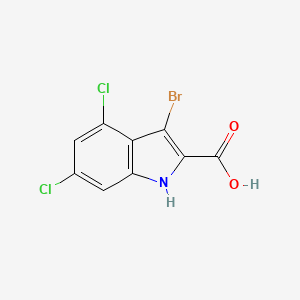
![(6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) benzoate](/img/structure/B13423954.png)


